molecular formula C11H20N4O7 B14212087 Glycyl-L-serylglycyl-L-threonine CAS No. 562091-86-5

Glycyl-L-serylglycyl-L-threonine

Cat. No.: B14212087
CAS No.: 562091-86-5
M. Wt: 320.30 g/mol
InChI Key: IFTZEUSLYLXCTN-JHEQGTHGSA-N
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Description

Glycyl-L-serylglycyl-L-threonine (molecular formula: C₁₁H₂₀N₄O₇, molecular weight: ~320 g/mol) is a tetrapeptide composed of glycine (Gly), L-serine (Ser), glycine (Gly), and L-threonine (Thr) residues. This sequence confers unique structural and biochemical properties, including hydrogen-bonding capacity (via serine and threonine hydroxyl groups) and flexibility (due to glycine residues).

Properties

CAS No.

562091-86-5

Molecular Formula

C11H20N4O7

Molecular Weight

320.30 g/mol

IUPAC Name

(2S,3R)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C11H20N4O7/c1-5(17)9(11(21)22)15-8(19)3-13-10(20)6(4-16)14-7(18)2-12/h5-6,9,16-17H,2-4,12H2,1H3,(H,13,20)(H,14,18)(H,15,19)(H,21,22)/t5-,6+,9+/m1/s1

InChI Key

IFTZEUSLYLXCTN-JHEQGTHGSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)CN)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)CN)O

Origin of Product

United States

Preparation Methods

Fmoc-Based Sequential Assembly

The Fmoc (9-fluorenylmethoxycarbonyl) strategy is the most widely employed method for synthesizing Gly-L-Ser-Gly-L-Thr. The process begins with anchoring Fmoc-L-threonine to a Wang resin via its C-terminal carboxyl group. Sequential coupling proceeds as follows:

  • Deprotection : Piperidine (20% in DMF) removes the Fmoc group from L-threonine.
  • Glycine Coupling : Fmoc-glycine is activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) in DMF, achieving >98% coupling efficiency.
  • L-Serine Incorporation : Fmoc-L-serine is coupled under mild acidic conditions (pH 6.5) to minimize β-elimination.
  • Final Glycine Residue : Repetition of glycine coupling completes the sequence.

Critical challenges include serine side-chain oxidation and threonine racemization. Sonication-assisted SPPS reduces aggregation, enhancing yields to 85–90%.

Enzymatic and Chemoenzymatic Approaches

Amino Acid Racemase-Mediated Synthesis

A patent by CN103450040A details a racemase-driven method for stereocontrolled synthesis:

  • Racemization : L-threonine is treated with amino acid racemase at 30°C, yielding a 1:1 mixture of L- and D-allothreonine.
  • Selective Deamination : L-threonine deaminase converts residual L-threonine to batanone acid, leaving D-allothreonine for subsequent esterification.
  • Esterification and Cyclization : D-allothreonine is benzoylated, cyclized via sulfur oxychloride, and hydrolyzed to yield enantiopure L-threonine.

This method achieves 94% enantiomeric excess but requires specialized enzyme preparations.

Serine/Threonine Ligation

Salicylaldehyde ester-mediated ligation enables convergent synthesis of complex peptides:

  • Segment Preparation : Gly-L-Ser and Gly-L-Thr are synthesized as salicylaldehyde (SAL) esters via Fmoc-SPPS.
  • Ligation : Unprotected segments react in pyridine acetate buffer (pH 4.5), forming a native peptide bond at serine/threonine junctions.
  • Acidolysis : TFA/H2O removes SAL esters, yielding the tetrapeptide with 95% conversion efficiency.

Solution-Phase Synthesis

Stepwise Carbodiimide Activation

Classical solution-phase synthesis employs DCC (dicyclohexylcarbodiimide) and NHS (N-hydroxysuccinimide) for sequential coupling:

  • Gly-L-Ser Synthesis : Glycine’s carboxyl group is activated with DCC/NHS, reacting with L-serine’s amine.
  • Gly-L-Thr Assembly : The dipeptide Gly-L-Thr is prepared similarly.
  • Fragment Coupling : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) links Gly-L-Ser and Gly-L-Thr.

Racemization at serine and threonine residues limits yields to 70–75%, necessitating chromatographic purification.

Analytical Validation and Optimization

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) confirms >98% purity for SPPS-derived product. MALDI-TOF MS validates molecular weight (406.4 Da).

Racemization Control

Marfey’s analysis reveals <0.5% D-isomers when SPPS is conducted at 0°C. In contrast, solution-phase methods exhibit 2–3% racemization.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Racemization Risk Scalability
Fmoc-SPPS 85–90 ≥98 Low High
Enzymatic Ligation 90–94 95 Negligible Moderate
Solution-Phase 70–75 85–90 Moderate Low

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-serylglycyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in threonine can be oxidized to form a ketone or aldehyde.

    Reduction: The peptide can be reduced to modify its functional groups.

    Substitution: Functional groups in the peptide can be substituted with other groups to alter its properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles can be used to substitute functional groups in the peptide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group in threonine can produce a ketone or aldehyde, while reduction can yield alcohols or amines.

Scientific Research Applications

Glycyl-L-serylglycyl-L-threonine has several scientific research applications:

    Chemistry: It is used as a model compound to study peptide synthesis and reactions.

    Biology: The peptide is used in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: The compound is used in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Glycyl-L-serylglycyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the peptide is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Glycyl-L-serylglycyl-L-threonine shares functional groups with other threonine- and serine-containing peptides. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Residues Structural Features
This compound C₁₁H₂₀N₄O₇ ~320 Gly-Ser-Gly-Thr Two glycines (flexible), polar Ser/Thr
Glycyl-L-threonine (dipeptide) C₆H₁₂N₂O₅ 192 Gly-Thr Single Thr hydroxyl, compact
L-Cysteinylglycyl-L-alanyl-L-threonyl C₁₃H₂₄N₄O₆S 380.4 Cys-Gly-Ala-Thr Sulfur-containing (Cys), more hydrophobic
Glycyl-L-prolyl-L-arginyl-L-leucyl...* C₃₉H₇₁N₁₅O₁₁ 934.06 Gly-Pro-Arg-Leu-... Long chain, charged Arg, rigid Pro

Notes:

  • Flexibility vs. Rigidity : Glycine-rich peptides (e.g., Gly-Ser-Gly-Thr) exhibit greater conformational flexibility compared to proline-containing peptides (e.g., Gly-Pro-Arg-Leu...) .
  • Hydrophilicity : Serine and threonine residues enhance water solubility, whereas cysteine or methionine residues (e.g., in L-Cysteinylglycyl-L-alanyl-L-threonyl) introduce hydrophobicity .
  • Stereochemical Influence : The L-configuration of threonine in Gly-Ser-Gly-Thr ensures compatibility with biological systems, unlike D-configured analogs (e.g., Glycyl-D-threonine), which show reduced enzyme binding .

Functional and Biochemical Comparisons

  • Enzyme Interactions : Threonine aldolase recognizes L-threonine residues in peptides like Gly-Ser-Gly-Thr, facilitating cleavage or modification. This specificity is absent in D-configured analogs .
  • X-ray Charge-Density Analysis : Glycyl-L-threonine (dipeptide) exhibits well-defined electron density at bond critical points (BCPs), correlating with stable hydrogen-bond networks. The tetrapeptide Gly-Ser-Gly-Thr likely has enhanced BCP complexity due to additional serine and glycine residues, affecting its reactivity .
  • Stereochemical Stability : Absolute stereochemistry assignments (e.g., 1R, 2R, 4S for related compounds) ensure biological activity, as misconfiguration disrupts interactions (e.g., with FDLA conjugates) .

Data Tables

Table 1: Key Physicochemical Properties

Property This compound Glycyl-L-threonine L-Cysteinylglycyl-L-alanyl-L-threonyl
Molecular Weight ~320 192 380.4
Solubility (Water) High (polar residues) Moderate Low (Cys hydrophobicity)
Hydrogen Bonds 4–6 2–3 3–5

Table 2: Enzymatic Susceptibility

Compound Threonine Aldolase Activity Serine Hydroxymethyltransferase Activity
Gly-Ser-Gly-Thr High Moderate
Gly-DL-Threonine Low Negligible
Gly-Met-His-Ser-Arg... Moderate Low

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